molecular formula C20H27N3O5 B2851740 methyl 3-[5-(butylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896384-47-7

methyl 3-[5-(butylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2851740
CAS No.: 896384-47-7
M. Wt: 389.452
InChI Key: PUHGRYOMQUIXLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl 3-[5-(butylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a unique structure. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

methyl 3-[6-(butylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-3-4-11-21-17(24)8-6-5-7-12-23-18(25)15-10-9-14(19(26)28-2)13-16(15)22-20(23)27/h9-10,13H,3-8,11-12H2,1-2H3,(H,21,24)(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHGRYOMQUIXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Quinazoline Core Structure

The tetrahydroquinazoline-2,4-dione scaffold forms the foundation of this compound. Source details a liquid-phase cyclization strategy using substituted methyl anthranilates and isothiocyanates. For this target molecule, methyl anthranilate-7-carboxylate serves as the starting material. Reaction with urea or thiourea derivatives under acidic conditions (e.g., HCl in ethanol) induces cyclization to form 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate.

Key Reaction Conditions:

  • Temperature: 80–100°C
  • Catalyst: Concentrated HCl or H₂SO₄
  • Yield: 70–85% (reported for analogous structures).

Alternative methods from Source utilize isatoic anhydride-8-amide intermediates, enabling pH-sensitive cyclization at room temperature. This approach reduces energy consumption and improves scalability.

Introduction of the 5-(butylcarbamoyl)pentyl side chain at the N-3 position follows established alkylation protocols. Source demonstrates iodination at the 6-position of quinazoline derivatives using iodine and hydrogen peroxide in tert-butanol/water, followed by nucleophilic substitution. For this molecule, iodination is unnecessary, but a similar strategy applies:

  • Protection of the Quinazoline Core: The 7-carboxylate group is protected as a methyl ester during alkylation to prevent side reactions.
  • S-alkylation: Reaction with 5-bromopentyl butylcarbamate in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 12 hours installs the side chain.

Optimization Note: Source highlights palladium-catalyzed coupling as an alternative for challenging alkylations, though this is less cost-effective for simple aliphatic chains.

Formation of the Butylcarbamoyl Group

The butylcarbamoyl moiety is introduced via carbodiimide-mediated coupling. After alkylation, hydrolysis of the pentyl bromide intermediate to the carboxylic acid (using NaOH/EtOH) precedes reaction with butylamine:

  • Activation: Treat 5-carboxypentyl intermediate with EDCl/HOBt in DCM.
  • Coupling: Add butylamine and stir at room temperature for 6 hours.

Yield Data (Analogous Reactions):

Step Yield (%) Conditions
Hydrolysis 90 2M NaOH, EtOH, reflux
EDCl/HOBt Coupling 78 DCM, rt, 6h

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Characterization via ¹H NMR and LC-MS is essential to confirm regiochemistry and purity, as exemplified in Source.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Cyclization High regioselectivity Requires strong acids 70–85
Pd-Catalyzed Mild conditions High catalyst cost 60–75
Alkylation Scalable Requires protecting groups 65–80

Industrial Applications and Modifications

The patent in Source emphasizes structural analogs of this compound as EGFR inhibitors, validating the pharmacological relevance of the synthetic route. Adjustments to the pentyl chain length or carbamoyl group (e.g., substituting butyl with other alkyl groups) follow analogous steps.

Chemical Reactions Analysis

Structural Analysis and Functional Group Reactivity

The compound contains:

  • A tetrahydroquinazoline core (2,4-dioxo-1,2,3,4-tetrahydroquinazoline) with a methyl ester at position 7.

  • A pentyl chain substituted with a butylcarbamoyl group at position 3.

Key reactive sites include:

  • Ester group : Susceptible to hydrolysis, transesterification, or nucleophilic substitution.

  • Carbamoyl group : May undergo hydrolysis to form carboxylic acids or react with amines.

  • Quinazoline ring : Potential for electrophilic aromatic substitution or ring-opening reactions under acidic/basic conditions.

Ester Hydrolysis

The methyl ester at position 7 could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid:

\text{R COOCH}_3\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}}\text{R COOH}+\text{CH}_3\text{OH}

This reaction is common in ester-containing pharmaceuticals to modify solubility or bioavailability .

Carbamoyl Group Reactivity

The butylcarbamoyl moiety may undergo:

  • Hydrolysis to form a carboxylic acid and butylamine:

R NHCOO C4H9H2OR COOH+C4H9NH2\text{R NHCOO C}_4\text{H}_9\xrightarrow{\text{H}_2\text{O}}\text{R COOH}+\text{C}_4\text{H}_9\text{NH}_2

  • Nucleophilic substitution with alcohols or thiols under catalytic conditions.

Quinazoline Ring Modifications

  • Electrophilic substitution (e.g., nitration, halogenation) at aromatic positions.

  • Ring-opening reactions under strong acidic/basic conditions, forming intermediates for further functionalization .

Methyl 1,2,3-Triazine-5-carboxylate Derivatives

  • Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate (3c ) undergoes Diels–Alder reactions with amidines at room temperature, yielding substituted pyrimidines with high regioselectivity .

  • Second-order rate constants for related triazine derivatives range from 5.05×104M1s15.05\times 10^{-4}\,\text{M}^{-1}\text{s}^{-1} to 24.4M1s124.4\,\text{M}^{-1}\text{s}^{-1}, depending on substituents .

Piperidine and Quinazoline Analogues

  • Piperidine derivatives with carboxamide groups exhibit α-glucosidase inhibition, suggesting potential bioactivity for the target compound .

  • Quinazoline-based drugs (e.g., EGFR inhibitors) often undergo metabolic oxidation or glucuronidation .

Data Table: Hypothetical Reaction Scenarios

Reaction TypeConditionsExpected Product(s)Stability/Outcome
Ester hydrolysis1M HCl, reflux, 6h3-[5-(Butylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acidImproved water solubility
Carbamoyl hydrolysisNaOH (aq), 80°C, 12hPentanoic acid + ButylamineLoss of carbamoyl function
Electrophilic brominationBr₂/FeBr₃, CH₂Cl₂, 0°C5-Bromo derivativePotential bioactivity

Research Gaps and Recommendations

  • No experimental studies on this compound were identified in the provided sources.

  • Suggested next steps :

    • Synthesize the compound and characterize its reactivity via NMR and mass spectrometry.

    • Explore its biological activity in enzymatic assays (e.g., kinase or protease inhibition).

    • Investigate metabolic pathways using in vitro hepatocyte models .

Scientific Research Applications

1. Antimicrobial Properties
Research indicates that derivatives of tetrahydroquinazoline compounds exhibit antimicrobial properties. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi . The specific compound may also exhibit similar activities, warranting further investigation into its efficacy against pathogens.

2. Inhibition of Enzymatic Activity
Tetrahydroquinazolines have been explored for their ability to inhibit specific enzymes linked to disease processes. For instance, some studies have highlighted their potential as inhibitors of protein tyrosine phosphatases (PTPs), which are involved in various signaling pathways related to cancer and diabetes . The inhibition of PTPs can lead to altered cell signaling that may be beneficial in treating these diseases.

3. Anticancer Activity
Emerging research suggests that compounds with similar structures may possess anticancer properties. Investigations into their mechanism of action reveal potential pathways through which they induce apoptosis in cancer cells . The ability to target specific cancer cell lines makes this compound a candidate for further anticancer drug development.

Therapeutic Applications

The therapeutic applications of methyl 3-[5-(butylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can be categorized as follows:

Therapeutic Area Potential Application
AntimicrobialTreatment of bacterial and fungal infections
Cancer TherapyInduction of apoptosis in cancer cells
Enzyme InhibitionTargeting protein tyrosine phosphatases for metabolic disorders

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

  • Antimicrobial Efficacy : A study evaluated a series of tetrahydroquinazoline derivatives against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications enhanced antimicrobial activity significantly compared to standard antibiotics .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that specific derivatives led to reduced cell viability and increased apoptosis markers. This suggests a promising avenue for developing new anticancer agents based on the core structure of this compound .

Mechanism of Action

The mechanism of action of methyl 3-[5-(butylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
  • Methyl 4-bromo-6-(tert-butyl)picolinate

Uniqueness

methyl 3-[5-(butylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific structural features, such as the butylamino and oxohexyl groups, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its specific applications and effects.

Biological Activity

Methyl 3-[5-(butylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a tetrahydroquinazoline core, which is significant for its biological activity. The molecular formula is C15H22N2O4C_{15}H_{22}N_2O_4, and its structure can be represented as follows:

Structure C1C2C3C4C5C6C7\text{Structure }\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, related compounds have demonstrated inhibition of protein tyrosine phosphatases (PTPs), which are critical in cell signaling and regulation .
  • Receptor Modulation : The compound may influence neurotransmitter systems by modulating receptor activity. This is particularly relevant in the context of neuropharmacology where such compounds can affect dopamine and serotonin transporters .

Anticancer Activity

Several studies have reported on the anticancer potential of similar compounds. The mechanism often involves:

  • Induction of Apoptosis : Compounds with similar structures have been found to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : These compounds can cause cell cycle arrest at various phases (G1/S or G2/M), which prevents cancer cell proliferation.

Antimicrobial Activity

This compound has also shown potential antimicrobial properties:

  • Broad-Spectrum Activity : Similar compounds have exhibited activity against a range of bacteria and fungi. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies

  • Study on Antitumor Effects : A study published in a peer-reviewed journal evaluated the effects of a related compound on human cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound .
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

Biological ActivityMechanismReference
AnticancerInduces apoptosis
AntimicrobialDisrupts cell membranes
Enzyme inhibitionInhibits PTPs

Q & A

Q. What are the standard protocols for synthesizing methyl 3-[5-(butylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized quinazoline derivatives. For example, coupling a pre-synthesized tetrahydroquinazoline core with a butylcarbamoyl-pentyl side chain via amidation or nucleophilic substitution. Key steps include:
  • Reaction Conditions : Use polar aprotic solvents (e.g., DMF) with catalysts like Cs₂CO₃ for alkylation or amidation .
  • Purification : Acid-base extraction or vacuum filtration to isolate intermediates .
  • Characterization : Confirm structure via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :
  • Spectroscopic Analysis : 1H^1H-NMR detects proton environments (e.g., methyl ester at δ 3.8–4.0 ppm, carbonyl groups at δ 165–175 ppm). 13C^{13}C-NMR identifies carbonyl carbons (C=O) and aromatic systems .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between quinazoline and carboxylate groups) .
  • Elemental Analysis : Validates molecular formula (e.g., C, H, N content) .

Q. What are the key functional groups influencing reactivity?

  • Methodological Answer : The quinazoline-2,4-dione core and methyl carboxylate group drive reactivity:
  • Nucleophilic Sites : The tetrahydroquinazoline nitrogen atoms participate in alkylation or acylation .
  • Electrophilic Sites : The carbonyl groups undergo reduction (e.g., LiAlH₄) or nucleophilic substitution .
  • Butylcarbamoyl Side Chain : Enhances solubility in non-polar solvents and potential for hydrogen bonding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic substitutions) .
  • Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to balance reaction rate and side-product formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 15 hours to 2–3 hours) while maintaining >90% yield .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • Dynamic Effects : Use variable-temperature NMR to identify tautomerism or conformational changes in the tetrahydroquinazoline ring .
  • Isotopic Labeling : Introduce 15N^{15}N or 13C^{13}C labels to trace ambiguous signals .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies are effective for evaluating biological activity in vitro?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against soluble epoxide hydrolase (sEH) using fluorogenic substrates (e.g., CMNPC) .
  • Molecular Docking : Simulate interactions with sEH’s catalytic domain (e.g., AutoDock Vina) to prioritize derivatives for synthesis .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HepG2) to assess therapeutic potential .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Store at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC. Avoid light exposure to prevent photodegradation .
  • Compatibility Testing : Assess reactivity with common lab materials (e.g., glass vs. polypropylene containers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.